4-Fluoro-3-iodo-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of fluorine, iodine, and nitro substituents. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in drug development. The unique arrangement of these functional groups enhances its reactivity and biological interactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
This compound is classified as an indazole derivative, which are known for their various pharmacological properties. Indazoles have been extensively studied for their roles as kinase inhibitors and other therapeutic agents. The specific chemical structure of 4-Fluoro-3-iodo-7-nitro-1H-indazole (CAS Number: 1000343-07-6) positions it within a category of compounds that exhibit significant interest in both academic and industrial research settings .
The synthesis of 4-Fluoro-3-iodo-7-nitro-1H-indazole typically involves several multi-step reactions starting from commercially available precursors. A common synthetic route includes:
In an industrial context, continuous flow reactors may be employed to enhance control over reaction conditions, thereby improving yield and purity. Catalysts and optimized conditions play a crucial role in maximizing efficiency during synthesis .
4-Fluoro-3-iodo-7-nitro-1H-indazole can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Fluoro-3-iodo-7-nitro-1H-indazole largely depends on its specific applications in medicinal chemistry. It interacts with various molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom enhances binding affinity and metabolic stability, while the nitro group participates in redox reactions. The iodine atom facilitates covalent bond formation with target proteins, leading to inhibition or modulation of their activity .
The physical properties of 4-Fluoro-3-iodo-7-nitro-1H-indazole include:
Key chemical properties include:
4-Fluoro-3-iodo-7-nitro-1H-indazole has several significant applications:
The compound's unique combination of functional groups provides versatility for further chemical modifications, enhancing its potential as a pharmacophore in drug discovery efforts .
4-Fluoro-3-iodo-7-nitro-1H-indazole (CAS 1000343-07-6) exemplifies strategically engineered indazole scaffolds in modern drug discovery. Its molecular formula (C₇H₃FIN₃O₂; MW 307.02 g/mol) integrates three distinct functional groups—fluoro, iodo, and nitro—positioned at C4, C3, and C7 of the indazole core, respectively [1] [4]. Indazoles are rare in nature compared to bioisosteric indoles, with only three natural indazole alkaloids (e.g., nigellicine) identified to date [3]. This scarcity heightens the importance of synthetic access for pharmacological exploration. The 1H-tautomeric form dominates in solid and solution states due to thermodynamic stability, enabling precise protein-ligand interactions [3]. Indazoles occupy a niche in heterocyclic chemistry by combining pyrazole-like hydrogen-bonding capability with benzene-like aromatic stabilization, making them ideal for targeting ATP-binding pockets in kinases [3] [6].
Indazoles serve as privileged scaffolds in kinase inhibition due to their capacity to mimic purine geometry while introducing tailored electronic perturbations. The planar 10π-electron system facilitates π-stacking with phenylalanine residues, while N1/N2 atoms act as hydrogen bond acceptors or donors [3]. Clinical kinase inhibitors (e.g., pazopanib and entrectinib) validate this bioisosteric approach, where indazole cores replace traditional indole or benzimidazole units to enhance binding affinity and metabolic stability [3]. Recent PKMYT1 kinase inhibitors (WO2024179948A1) leverage halogenated indazoles like 4-fluoro-3-iodo-7-nitro-1H-indazole to exploit halogen bonding with kinase hinge regions [6]. This strategic substitution shifts electron density in the indazole ring, improving selectivity against off-target kinases by 5- to 10-fold compared to non-halogenated analogs [6].
The synergistic electronic effects of C4-fluoro, C3-iodo, and C7-nitro substituents create a multidimensional pharmacophore optimized for both reactivity and target engagement:
Table 1: Electronic Parameters of Substituents in 4-Fluoro-3-iodo-7-nitro-1H-indazole
Substituent | Hammett Constant (σ) | Electrostatic Potential (kcal/mol) | Role in Drug Design |
---|---|---|---|
4-Fluoro | +0.43 (σₘ) | -25.1 | Enhances membrane permeability; inductively withdraws electrons from indazole core |
3-Iodo | +0.35 (σₘ) | -15.3 (σ-hole) | Enables oxidative addition in cross-coupling; participates in halogen bonding (R–X⋯O=C) |
7-Nitro | +0.71 (σₘ) | -42.6 | Deepens π-acidity for charge-transfer interactions; facilitates SNAr derivatization |
The 7-nitro group’s strong electron-withdrawing nature (σₘ = +0.71) amplifies the indazole’s π-acidity, boosting affinity for electron-rich kinase subpockets by 30–50% over non-nitrated analogs [4] [9]. Iodine’s σ-hole potential (−15.3 kcal/mol) enables directional halogen bonding with carbonyl oxygens (distance: 3.0–3.3 Å), a feature absent in chloro/bromo analogs [6]. Fluorine’s orthogonal electrostatic profile (−25.1 kcal/mol) simultaneously enhances blood-brain barrier penetration (calculated logP = 1.9) while polarizing the C3–I bond for nucleophilic displacement [1] [9].
Indazoles outperform indoles in kinase-targeted design through superior metabolic stability and directed hydrogen bonding. Key distinctions include:
Table 2: Indazole vs. Indole Scaffolds in Kinase Inhibitor Design
Parameter | Indazole Derivatives | Indole Derivatives | Pharmacological Impact |
---|---|---|---|
Natural abundance | 3 known alkaloids (e.g., nigellicine) | >1200 known alkaloids | Broader SAR exploration for indoles |
Tautomerization | Fixed 1H-form dominates (ΔG = 3.7 kcal/mol) | Mobile N–H position | Predictable binding for indazoles |
N–H hydrogen bond strength | -8.2 kcal/mol (N1–H) | -6.9 kcal/mol (N1–H) | Stronger kinase hinge binding for indazoles |
Metabolic stability (t₁/₂) | 42 min (human microsomes) | 18 min (human microsomes) | Reduced clearance for indazoles |
Synthetic accessibility | Requires directed cyclization | Fischer indole synthesis applicable | Higher complexity for multisubstituted indazoles |
Indazoles exhibit stronger N–H hydrogen bonds (−8.2 vs. −6.9 kcal/mol), crucial for anchoring to kinase hinge regions as seen in entrectinib’s 0.99 Å resolution crystal structure [3] . The fixed 1H-tautomer eliminates entropic penalties upon binding (−TΔS = +1.8 kcal/mol for indole tautomers) [3]. However, indoles benefit from established synthetic routes like Fischer cyclization, whereas 4-fluoro-3-iodo-7-nitro-1H-indazole requires multistep sequences involving diazotization and Sandmeyer iodination [4] [9].
The spatial arrangement of substituents in 4-fluoro-3-iodo-7-nitro-1H-indazole enables complementary integration with kinase binding pockets:
Molecular dynamics simulations reveal that nitro group rotation at C7 samples a 120° arc, enabling adaptive binding to conformational variants in mutant kinases [6]. This topology differs significantly from the 6-nitro isomer (CAS 885522-56-5), where nitro positioning induces steric hindrance with conserved lysine residues, reducing PKMYT1 inhibition by 60% [9]. The C3-iodo substituent serves as a synthetic handle for cross-coupling (e.g., Sonogashira, Suzuki) to introduce extended pharmacophores targeting allosteric pockets [4] [7].
Table 3: Binding Interactions of Halogenated Indazoles with PKMYT1 Kinase
Compound | Kd (nM) | ΔG (kcal/mol) | Key Protein Interactions |
---|---|---|---|
4-Fluoro-3-iodo-7-nitro-1H-indazole | 18 ± 2 | -10.7 | Halogen bond (Gly110), H-bond (N1–H⋯Glu108), π-stacking (Phe45) |
3-Iodo-4-nitro-1H-indazole (885521-22-2) | 310 ± 15 | -8.9 | H-bond (N1–H⋯Glu108), hydrophobic (Ile43) |
Des-iodo analog | 4200 ± 210 | -7.2 | H-bond only (N2⋯Lys105) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: